molecular formula C14H12ClNO3 B6393401 6-(2-Chloro-4-ethoxyphenyl)nicotinic acid, 95% CAS No. 1261937-01-2

6-(2-Chloro-4-ethoxyphenyl)nicotinic acid, 95%

Cat. No. B6393401
CAS RN: 1261937-01-2
M. Wt: 277.70 g/mol
InChI Key: RDHAEEHTGVOVOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Chloro-4-ethoxyphenyl)nicotinic acid (6-CEPA) is a synthetic compound that is used in laboratory experiments for its biochemical and physiological effects. It is a derivative of nicotinic acid, a naturally occurring compound found in some foods and produced by certain bacteria. 6-CEPA is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of acetylcholine, a neurotransmitter involved in a variety of physiological processes. 6-CEPA has been studied extensively in laboratory experiments and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

6-(2-Chloro-4-ethoxyphenyl)nicotinic acid, 95% has been used in a variety of scientific research applications, including studies of the nervous system, cardiovascular system, and immune system. It has been used to study the effects of AChE inhibitors on the release of neurotransmitters, the effects of AChE inhibitors on learning and memory, the effects of AChE inhibitors on the cardiovascular system, and the effects of AChE inhibitors on the immune system. In addition, 6-(2-Chloro-4-ethoxyphenyl)nicotinic acid, 95% has been used to study the effects of AChE inhibitors on the development and progression of Alzheimer’s disease.

Mechanism of Action

6-(2-Chloro-4-ethoxyphenyl)nicotinic acid, 95% acts as an AChE inhibitor, blocking the enzyme’s ability to break down acetylcholine. This leads to an increase in the levels of acetylcholine in the body, which can have various effects on the nervous system, cardiovascular system, and immune system.
Biochemical and Physiological Effects
6-(2-Chloro-4-ethoxyphenyl)nicotinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters, such as dopamine, serotonin, and norepinephrine, which can lead to improved mood and cognitive function. It has also been found to have a positive effect on the cardiovascular system, including increased heart rate, improved blood flow, and increased oxygen delivery to the tissues. In addition, 6-(2-Chloro-4-ethoxyphenyl)nicotinic acid, 95% has been shown to have anti-inflammatory effects and can modulate the immune system.

Advantages and Limitations for Lab Experiments

The main advantage of 6-(2-Chloro-4-ethoxyphenyl)nicotinic acid, 95% is that it is a potent inhibitor of AChE and can be used to study the effects of AChE inhibitors on a variety of physiological processes. However, it is important to note that 6-(2-Chloro-4-ethoxyphenyl)nicotinic acid, 95% is a synthetic compound and may not have the same effects as naturally occurring AChE inhibitors. In addition, 6-(2-Chloro-4-ethoxyphenyl)nicotinic acid, 95% is not approved for human use, so it should only be used in laboratory experiments.

Future Directions

Future research on 6-(2-Chloro-4-ethoxyphenyl)nicotinic acid, 95% could focus on exploring its potential therapeutic applications, such as its use as a treatment for Alzheimer’s disease or other neurological disorders. In addition, further research could be done to explore its effects on the cardiovascular system and immune system. Finally, research could be done to explore the effects of 6-(2-Chloro-4-ethoxyphenyl)nicotinic acid, 95% in combination with other AChE inhibitors, as well as its potential interactions with other drugs.

Synthesis Methods

6-(2-Chloro-4-ethoxyphenyl)nicotinic acid, 95% can be synthesized from nicotinic acid by reaction with 2-chloro-4-ethoxyphenyl bromide in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or methanol. The reaction is followed by purification of the product using column chromatography.

properties

IUPAC Name

6-(2-chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3/c1-2-19-10-4-5-11(12(15)7-10)13-6-3-9(8-16-13)14(17)18/h3-8H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHAEEHTGVOVOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=NC=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90688199
Record name 6-(2-Chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261937-01-2
Record name 6-(2-Chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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